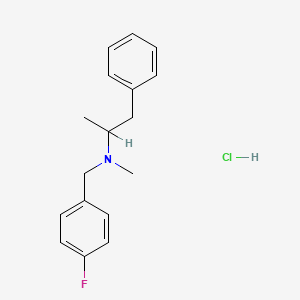
Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a dimethyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with phenethylamine and p-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and methylation reactions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: :
Propiedades
Número CAS |
14898-11-4 |
|---|---|
Fórmula molecular |
C17H21ClFN |
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20FN.ClH/c1-14(12-15-6-4-3-5-7-15)19(2)13-16-8-10-17(18)11-9-16;/h3-11,14H,12-13H2,1-2H3;1H |
Clave InChI |
RBNAHYYXNIYAKU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)CC2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


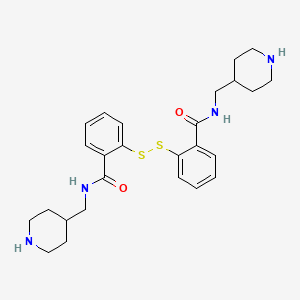
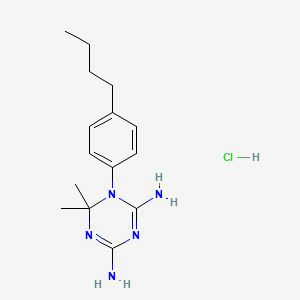
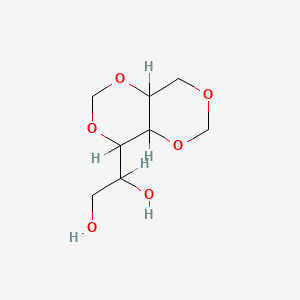
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
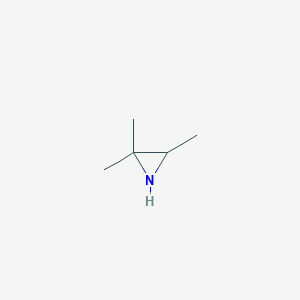
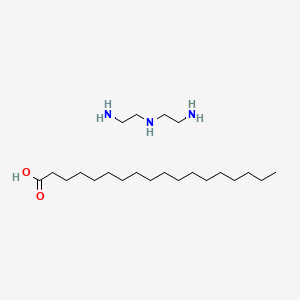
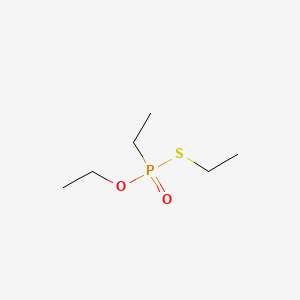
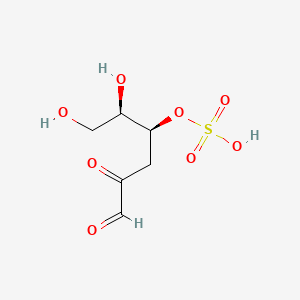
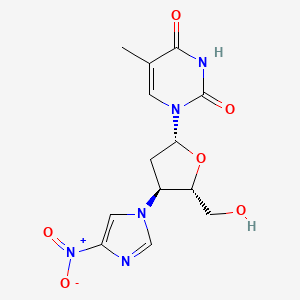
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
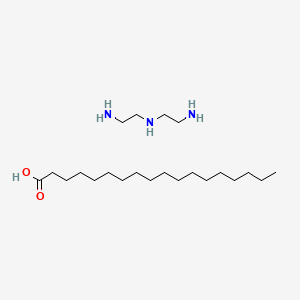
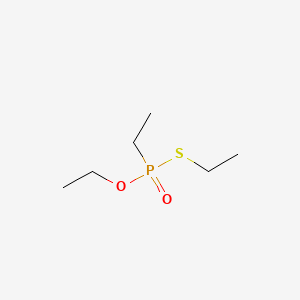
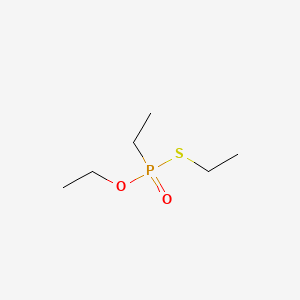
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
